molecular formula C14H11ClFN3O B2756018 N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2380078-87-3

N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No. B2756018
CAS RN: 2380078-87-3
M. Wt: 291.71
InChI Key: XUWJLSBFUUMROQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, commonly known as CP-868596, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

CP-868596 is a reversible inhibitor of the N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide tyrosine kinase, which is a key player in the signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, CP-868596 blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
CP-868596 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-proliferative effects, CP-868596 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. CP-868596 has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of CP-868596 is its specificity for N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, which reduces the likelihood of off-target effects. However, one limitation of CP-868596 is its relatively low potency compared to other N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide inhibitors, which may limit its efficacy in clinical settings.

Future Directions

For CP-868596 include the development of more potent analogs and the investigation of its potential as a combination therapy with other cancer drugs.

Synthesis Methods

CP-868596 is synthesized through a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with ethyl 6-chloro-2-cyanopyrimidine-4-carboxylate, followed by the hydrolysis of the ethyl ester to form the carboxylic acid. The carboxylic acid is then treated with thionyl chloride and cyclopropylamine to yield CP-868596.

Scientific Research Applications

CP-868596 has been extensively studied for its potential as a cancer therapeutic agent. In preclinical studies, CP-868596 has shown efficacy against various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer. CP-868596 has also been shown to overcome resistance to other N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide inhibitors, such as gefitinib and erlotinib.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c15-10-5-9(3-4-11(10)16)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWJLSBFUUMROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide

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